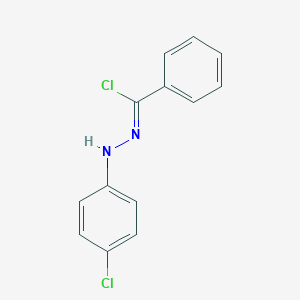
Benzoyl chloride 4-chlorophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride 4-chlorophenylhydrazone (BCP) is an organic compound used in scientific research for its ability to inhibit the activity of copper-containing amine oxidases (CuAOs). CuAOs are enzymes that play a role in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. The inhibition of CuAOs by BCP has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.
Mecanismo De Acción
Benzoyl chloride 4-chlorophenylhydrazone inhibits the activity of CuAOs by binding to the copper ion in the active site of the enzyme. This binding prevents the oxidation of biogenic amines, which leads to an increase in their concentration in the body. The increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.
Efectos Bioquímicos Y Fisiológicos
Benzoyl chloride 4-chlorophenylhydrazone has been shown to increase the concentration of biogenic amines such as dopamine, serotonin, and norepinephrine in the body. This increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzoyl chloride 4-chlorophenylhydrazone in lab experiments is its ability to selectively inhibit CuAOs. This selectivity allows researchers to study the effects of CuAO inhibition on biogenic amine metabolism without affecting other enzymes. However, Benzoyl chloride 4-chlorophenylhydrazone has limitations in terms of its stability and solubility. Benzoyl chloride 4-chlorophenylhydrazone is sensitive to light and can decompose over time. Benzoyl chloride 4-chlorophenylhydrazone is also insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Benzoyl chloride 4-chlorophenylhydrazone. One direction is the development of Benzoyl chloride 4-chlorophenylhydrazone derivatives with improved stability and solubility. Another direction is the study of the effects of CuAO inhibition on other physiological processes such as inflammation and oxidative stress. Additionally, Benzoyl chloride 4-chlorophenylhydrazone could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the development of Benzoyl chloride 4-chlorophenylhydrazone-based therapies for the treatment of various diseases such as Parkinson's disease, depression, and hypertension is a promising future direction.
Métodos De Síntesis
Benzoyl chloride 4-chlorophenylhydrazone can be synthesized by the reaction of 4-chlorophenylhydrazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
Benzoyl chloride 4-chlorophenylhydrazone has been extensively studied for its ability to inhibit CuAOs. CuAOs are involved in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. Inhibition of CuAOs by Benzoyl chloride 4-chlorophenylhydrazone has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been studied for its antioxidant properties and its ability to scavenge free radicals.
Propiedades
Número CAS |
17359-82-9 |
|---|---|
Nombre del producto |
Benzoyl chloride 4-chlorophenylhydrazone |
Fórmula molecular |
C13H10Cl2N2 |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
(Z)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13- |
Clave InChI |
IMHUAQVGERGSNQ-LGMDPLHJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/Cl |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




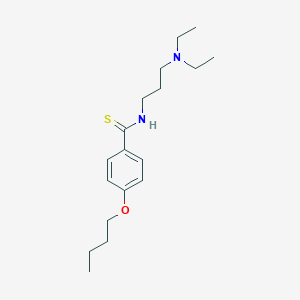
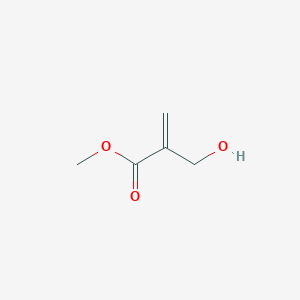
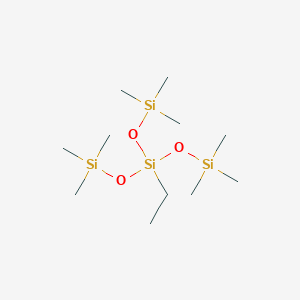
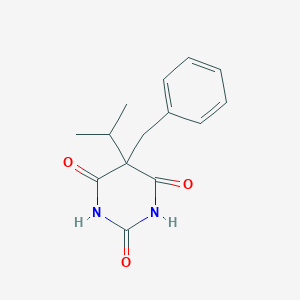
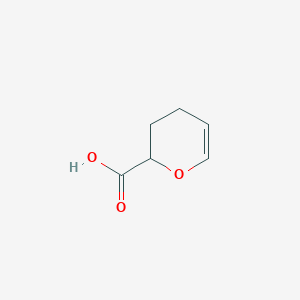
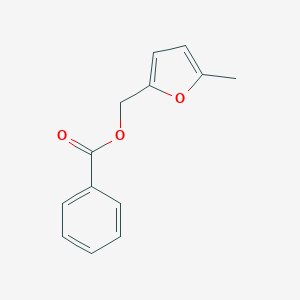
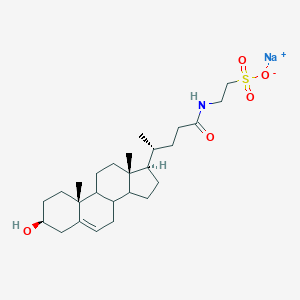
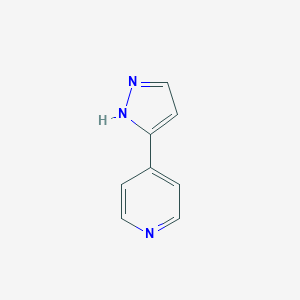
![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
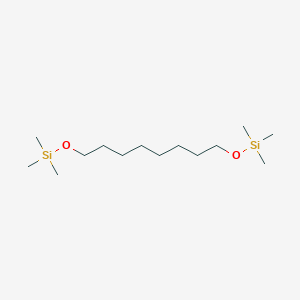
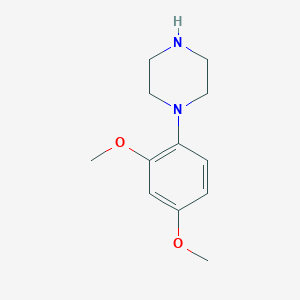
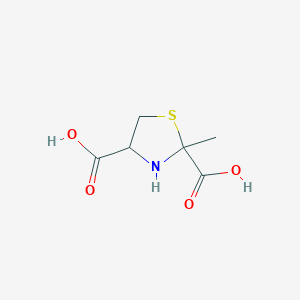
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)